molecular formula C13H19F3N4O2 B2407697 Tert-butyl ((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate CAS No. 2034155-59-2

Tert-butyl ((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate

Cat. No.: B2407697
CAS No.: 2034155-59-2
M. Wt: 320.316
InChI Key: QNRZKOZQMDNJCQ-UHFFFAOYSA-N
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Description

Tert-butyl ((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate is a useful research compound. Its molecular formula is C13H19F3N4O2 and its molecular weight is 320.316. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F3N4O2/c1-12(2,3)22-11(21)17-7-10-19-18-9-6-8(13(14,15)16)4-5-20(9)10/h8H,4-7H2,1-3H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRZKOZQMDNJCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NN=C2N1CCC(C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl ((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological effects, including pharmacological properties and mechanisms of action.

  • Molecular Formula : C₁₃H₁₉F₃N₄O₂
  • Molecular Weight : 320.31 g/mol
  • CAS Number : 2034155-59-2

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways.

Pharmacological Properties

  • Antiproliferative Activity :
    • In vitro studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For example, a related compound demonstrated IC50 values in the low nanomolar range against multiple cancer types .
  • Enzyme Inhibition :
    • The compound has shown potential as a dual inhibitor of PI3K and HDAC enzymes. Studies have reported that certain derivatives exhibit selective inhibition with IC50 values less than 10 nM .

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of related compounds found that they effectively reduced cell viability in human leukemia cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase .

Case Study 2: Metabolic Regulation

Research on RBP4 antagonists has highlighted the role of similar triazole derivatives in regulating metabolic pathways by modulating serum levels of retinol-binding protein (RBP4). These findings suggest that this compound may influence lipid metabolism and insulin sensitivity .

Data Table: Biological Activities

Activity TypeObserved EffectReference
AntiproliferativeIC50 < 10 nM in cancer cell lines
Enzyme InhibitionSelective inhibition of PI3K/HDAC
Metabolic RegulationModulation of RBP4 levels

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the structure and purity of this compound during synthesis?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical for structural confirmation. For example, 1H^1H-NMR can resolve hydrogen environments in the triazolo-pyridine and carbamate moieties, while high-resolution MS confirms molecular weight and fragmentation patterns. Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) should be used to monitor reaction progress and purity .

Q. How can reaction conditions be optimized for synthesizing this compound?

  • Methodological Answer : Key parameters include solvent choice (e.g., polar aprotic solvents for nucleophilic substitutions), temperature control (e.g., 0–25°C for carbamate coupling), and pH adjustments (e.g., basic conditions to stabilize intermediates). Reaction progress should be tracked via TLC, and yields improved by iterative adjustments of these variables .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves and lab coats. Work in a fume hood to avoid inhalation of vapors. Avoid exposure to strong acids/bases or oxidizers, which may degrade the carbamate group. Follow spill protocols (e.g., absorb with inert material, dispose as hazardous waste) .

Advanced Research Questions

Q. How can researchers address discrepancies in yield or purity between synthetic batches?

  • Methodological Answer : Perform root-cause analysis by:

  • Comparing spectroscopic data (NMR, MS) to identify byproducts.
  • Testing solvent purity and reagent stoichiometry.
  • Evaluating temperature gradients during exothermic steps.
    Example: A 10% yield drop may arise from incomplete tert-butyl deprotection; introducing a Boc-removal catalyst (e.g., trifluoroacetic acid) could resolve this .

Q. What strategies mitigate the risk of genotoxic impurities (e.g., nitrosamines) in derivatives of this compound?

  • Methodological Answer : Follow ICH Q3A guidelines for impurity thresholds (e.g., ≤37 ng/day for nitrosamines). Use Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry (UPLC-QqQ-MS) to detect trace impurities. Modify synthetic routes to avoid nitroso precursors (e.g., replace amines with non-nitrosatable groups) .

Q. How does the trifluoromethyl group influence the compound’s biological activity?

  • Methodological Answer : The CF3_3 group enhances metabolic stability and lipophilicity, improving membrane permeability. Computational docking studies (e.g., using AutoDock Vina) can predict binding affinities to targets like DPP-4 enzymes. Compare IC50_{50} values of CF3_3-containing analogs vs. non-fluorinated derivatives .

Q. What in vitro assays are suitable for evaluating this compound’s pharmacological potential?

  • Methodological Answer :

  • Enzyme Inhibition : Measure inhibition of dipeptidyl peptidase-4 (DPP-4) via fluorogenic substrates (e.g., Gly-Pro-AMC).
  • Cytotoxicity : Use MTT assays in HEK293 or HepG2 cell lines.
  • Metabolic Stability : Incubate with liver microsomes and quantify parent compound degradation via LC-MS .

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